

QuEChERS Method for the Analysis of Bromuconazole Pesticide Residues

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the quantitative analysis of **bromuconazole** residues in food matrices. The methodologies described herein are compiled from established and validated procedures, offering a reliable framework for the detection and quantification of this fungicide.

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its potential persistence in food commodities necessitates robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent consumption.^{[1][2][3][4]} This approach combines sample extraction and cleanup in a few simple steps, making it highly efficient for laboratory workflows.^{[1][2]}

The QuEChERS procedure generally involves an initial extraction of the homogenized sample with acetonitrile, followed by a partitioning step induced by the addition of salts.^{[1][3]} A subsequent cleanup of the extract is performed using dispersive solid-phase extraction (dSPE) to remove interfering matrix components prior to instrumental analysis, typically by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS).[1][3]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of **bromuconazole** using the QuEChERS method coupled with LC-MS/MS. The data is based on a collaborative validation study and demonstrates the method's effectiveness across different food matrices.

Matrix	Spiking Level (ng/g)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Oranges	20	95	12
	100	98	
	400	102	
	1000	101	
Carrots	20	89	15
	100	92	
	400	95	
	1000	94	
Spinach	20	105	11
	100	108	
	400	110	
	1000	109	

Data adapted from a collaborative validation study of the QuEChERS procedure. The study indicated that for the majority of the 173 pesticides analyzed, including **bromuconazole**, the limits of detection (LODs) were below 20 ng/mL, and the minimum detection levels were less than 10 ng/g.[5][6]

Experimental Protocols

This section provides a detailed protocol for the extraction and cleanup of **bromuconazole** residues from fruit and vegetable matrices based on the widely adopted EN 15662 standard, also known as the citrate-buffered QuEChERS method.

Sample Preparation and Homogenization

- Chop the representative laboratory sample into small pieces.
- For high water content matrices (>80%), proceed directly to homogenization.
- For low water content matrices, such as grains or dried fruits, it is necessary to add a defined amount of water to rehydrate the sample before homogenization.
- Homogenize the sample using a high-speed blender until a uniform consistency is achieved.

Extraction

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add an appropriate internal standard if necessary.
- Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
- Add the QuEChERS extraction salt mixture:
 - 4 g anhydrous magnesium sulfate (MgSO_4)
 - 1 g sodium chloride (NaCl)
 - 1 g trisodium citrate dihydrate
 - 0.5 g disodium citrate sesquihydrate
- Immediately cap the tube and shake vigorously for 1 minute.

- Centrifuge the tube at ≥ 3000 g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The composition of the dSPE tube will depend on the matrix. For fruits and vegetables with low-fat content, a common mixture is:
 - 150 mg anhydrous magnesium sulfate (MgSO_4)
 - 25 mg primary secondary amine (PSA) sorbent
- Cap the dSPE tube and vortex for 30 seconds.
- Centrifuge the tube at ≥ 3000 g for 5 minutes.

Final Extract Preparation and Analysis

- Take an aliquot of the cleaned supernatant.
- For LC-MS/MS analysis, the extract is typically diluted with a suitable mobile phase component to ensure compatibility with the chromatographic system.
- For GC-MS/MS analysis, the extract may be analyzed directly or after a solvent exchange step.
- Inject the final extract into the analytical instrument for quantification of **bromuconazole**.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the QuEChERS method for **bromuconazole** residue analysis.



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Caption: QuEChERS experimental workflow for **bromuconazole** analysis.

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